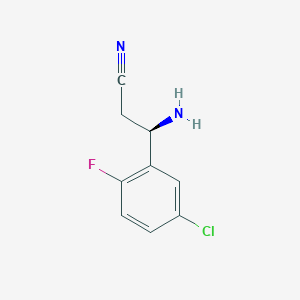

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile

Description

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a propanenitrile backbone substituted with an amino group and a halogenated aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and halogen-mediated reactivity.

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

WCBBXZNZFWULGZ-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

Reduction and Cyanation: The imine is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.

Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the propanenitrile backbone and halogenated aromatic moieties but differ in substituent positions, halogens, or stereochemistry:

Analysis of Structural and Functional Differences

Halogen Substitution Patterns

- Target Compound : The 5-chloro and 2-fluoro substituents create a steric and electronic profile favoring interactions with hydrophobic pockets in biological targets. Fluorine’s electronegativity enhances binding specificity.

- The S-configuration may lead to enantiomer-specific activity differences.

- (3S)-5-Bromo-2-Chloro Analogue : Bromine’s larger atomic radius increases molecular weight and polarizability, which could enhance π-stacking interactions but reduce solubility. The 2-chloro substituent replaces fluorine, diminishing electronegativity effects.

Stereochemical Impact

- The R-configuration in the target compound versus the S-configuration in analogues (e.g., CAS 1213518-58-1) may result in divergent biological activities. Enantiomers often exhibit varying pharmacokinetic profiles due to chiral recognition in enzymes.

Regulatory and Commercial Status

Research Implications

- Medicinal Chemistry : The target compound’s halogen arrangement and chirality make it a candidate for kinase inhibitors or GPCR modulators.

- Materials Science : Nitrile groups enable polymer crosslinking, with halogen substituents influencing thermal stability.

Biological Activity

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound notable for its potential biological activities. Its structure, featuring an amino group, a nitrile group, and a substituted phenyl ring, positions it as a candidate for various therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

- Molecular Formula: C₉H₈ClFN₂

- Molecular Weight: 198.62 g/mol

- IUPAC Name: this compound

- Chirality: The compound possesses a chiral center at the 3-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the amino and nitrile groups enables hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating various biological pathways.

Interaction Studies

Research indicates that this compound may influence:

- Enzyme Activity: By binding to active sites on enzymes, it can inhibit or enhance their functions.

- Receptor Binding: It may act as an agonist or antagonist at specific receptors, affecting signaling pathways.

Biological Activity Overview

The compound exhibits several pharmacological properties that have been explored in various studies:

| Activity | Description |

|---|---|

| Anticancer Potential | Investigated for its ability to inhibit tumor growth in various cancer cell lines. |

| Neuroprotective Effects | Potentially protects neurons from damage in models of neurodegenerative diseases. |

| Anti-inflammatory Effects | May reduce inflammation by modulating cytokine production in immune cells. |

Case Studies and Research Findings

-

Anticancer Activity

- A study demonstrated that this compound showed significant cytotoxic effects against human colon carcinoma cells (HT29), with IC50 values indicating effective inhibition of cell proliferation .

-

Neuroprotective Effects

- In vitro experiments revealed that the compound could reduce oxidative stress in neuronal cell lines, suggesting a mechanism for neuroprotection .

-

Anti-inflammatory Properties

- Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.

- Formation of Intermediate: A condensation reaction with a suitable chiral amine forms an imine intermediate.

- Reduction and Nitrile Formation: Subsequent reactions lead to the formation of the desired nitrile compound.

Industrial Production Methods

In industrial settings, optimized conditions are employed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.